molecular formula C19H19NO3S2 B2754093 2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034399-13-6

2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2754093
CAS No.: 2034399-13-6
M. Wt: 373.49
InChI Key: PIICTMYSNDTGDP-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is an organic compound that features a complex structure with multiple functional groups, including a benzamide core, furan, thiophene, and ethylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions to form the benzamide.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the benzamide.

    Attachment of the Furan and Thiophene Rings: These heterocyclic rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate furan and thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

    Substitution: The aromatic rings (benzene, furan, and thiophene) can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound may exhibit biological activity due to its structural complexity. It could be investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In materials science, the compound’s heterocyclic components (furan and thiophene) are known for their electronic properties, making it a candidate for use in organic electronics or as a precursor for conductive polymers.

Mechanism of Action

The mechanism by which 2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could participate in π-π interactions or hydrogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with a methylthio group instead of ethylthio.

    N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide: Lacks the ethylthio group.

    2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxyethyl)benzamide: Lacks the thiophene ring.

Uniqueness

The presence of both furan and thiophene rings, along with the ethylthio group, makes 2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide unique. These features can enhance its electronic properties and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-2-24-15-8-4-3-7-14(15)18(21)20-13-19(22,16-9-5-11-23-16)17-10-6-12-25-17/h3-12,22H,2,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIICTMYSNDTGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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